(S)-Bromophenylacetic acid

Enzymatic resolution Lipase biocatalysis Chiral intermediate synthesis

Procure (S)-Bromophenylacetic Acid to access the correct enantiomer for stereospecific applications. Critical for (1) high-selectivity biocatalytic resolutions (Candida rugosa Lip1/Lip3, E >200), (2) synthesizing thieno[3,2-c]pyridine antiplatelet APIs with higher yields than the chloro-analog, and (3) structure-activity relationship studies for mammalian collagenase/elastase inhibitors. Substituting the racemate (CAS 4870-65-9) or (R)-enantiomer compromises enantioselectivity, reduces reaction yields, and generates undesired byproducts. This building block also serves in semi-synthetic penicillin and anti-ulcer thiazolium salt programs. Secure genuine (S)-enantiomer to ensure project reproducibility and patent compliance.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 60686-78-4
Cat. No. B3274414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bromophenylacetic acid
CAS60686-78-4
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)Br
InChIInChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1
InChIKeyWAKFRZBXTKUFIW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A Procurement Guide to (S)-Bromophenylacetic Acid (CAS 60686-78-4): Properties and Identification


(S)-Bromophenylacetic acid (CAS 60686-78-4), IUPAC name (2S)-2-bromo-2-phenylacetic acid , is a chiral organobromine compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It belongs to the class of α-haloarylacetic acids and is a key building block in the synthesis of pharmaceuticals and agrochemicals [1]. The compound is characterized by a single stereocenter at the alpha carbon, making the (S)-enantiomer a distinct chemical entity with specific biological and chemical properties compared to its (R)-enantiomer and the racemic mixture [2].

Why Generic (S)-Bromophenylacetic Acid (CAS 60686-78-4) Substitutes Fail in Chiral Applications


Substituting (S)-bromophenylacetic acid with the racemic mixture (CAS 4870-65-9) or the (R)-enantiomer (CAS 39648-79-0) is not feasible for applications requiring defined stereochemistry. The enantiomers of bromophenylacetic acid exhibit divergent behaviors in biological systems and enzymatic processes [1]. For instance, lipase enzymes show drastically different enantioselectivity profiles, with some isoforms preferring the (S)-enantiomer and others the (R)-enantiomer [1]. Using a racemate in such a context can lead to incomplete reactions, lower yields, or the formation of undesired byproducts. Furthermore, the (S)-enantiomer serves as a specific substrate for certain lipase-catalyzed resolutions that are not applicable to its antipode, underscoring the need for enantiopure material [2].

Quantitative Differentiation of (S)-Bromophenylacetic Acid (CAS 60686-78-4) from Analogs and Racemates


Enantioselectivity of Candida rugosa Lipases: (S)-Enantiomer is Preferred by Key Isoforms

In a study of Candida rugosa lipases, Lip1 and Lip3 exhibited strong S-enantioselectivity towards 2-bromo phenylacetic acid octyl esters, with an E-value >200 [1]. In contrast, Lip4 preferred the R-enantiomer with a lower E-value of 15 [1]. This demonstrates that the (S)-enantiomer is the superior substrate for Lip1 and Lip3, enabling highly efficient kinetic resolutions.

Enzymatic resolution Lipase biocatalysis Chiral intermediate synthesis

Carica papaya Latex Lipase: (S)-Enantiomer Enables Unmatched Wild-Type Enantioselectivity

Lipase from Carica papaya latex shows extremely high enantioselectivity for the kinetic resolution of (R,S)-2-bromophenylacetic acid octyl ester, achieving an E-value >200 [1]. The study reports this is the most enantioselective wild-type enzyme ever described for this reaction [1]. The high enantioselectivity implies a strong preference for one enantiomer over the other, making enantiopure (S)-bromophenylacetic acid essential for understanding and optimizing this process.

Kinetic resolution Biocatalysis Enzyme engineering

Industrial Utility: (S)-Bromophenylacetic Acid as a Precursor to High-Value Pharmaceuticals

Patent literature (US 5,036,156) establishes that α-bromo-phenylacetic acids, which include (S)-bromophenylacetic acid, are key intermediates in the synthesis of thieno[3,2-c] pyridine derivatives [1]. These derivatives, notably clopidogrel, are important antiplatelet agents. The patent explicitly states that replacing an alpha-chlorinated derivative with a pure alpha-brominated derivate increases the yield of the reaction leading to compound III (a thienopyridine derivative) [1].

Pharmaceutical synthesis API intermediate Thienopyridine derivatives

Differential Enzyme Inhibition: Racemic α-Bromophenylacetic Acid vs. Enantiopure (S)-Form

Racemic 2-bromo-2-phenylacetic acid is reported as an inhibitor of mammalian collagenase and elastase . While specific IC50 or Ki values are not provided for the enantiomers in the cited source, it is well-established that the biological activity of chiral molecules is often stereospecific. Therefore, the (S)-enantiomer is the appropriate choice for research aiming to differentiate the inhibitory activity of each stereoisomer or to develop more selective inhibitors.

Enzyme inhibition Collagenase inhibitor Elastase inhibitor

Optimal Research and Industrial Application Scenarios for (S)-Bromophenylacetic Acid (CAS 60686-78-4)


High-Efficiency Enzymatic Kinetic Resolution of 2-Bromoarylacetic Acid Esters

Leverage the proven high enantioselectivity (E >200) of Candida rugosa Lip1 and Lip3 towards the (S)-enantiomer of 2-bromo phenylacetic acid octyl esters . This scenario is ideal for researchers and process chemists developing biocatalytic routes to enantiopure building blocks. Procuring the (S)-enantiomer ensures the correct substrate is used for optimizing and scaling up these highly specific enzymatic resolutions.

Synthesis of Thienopyridine Antiplatelet Agents (e.g., Clopidogrel Analogs)

Utilize (S)-bromophenylacetic acid as a key intermediate in the synthesis of thieno[3,2-c] pyridine derivatives, a class of potent antiplatelet drugs . The use of the alpha-brominated derivative is documented to improve reaction yields compared to the alpha-chlorinated analog, making it a preferred choice for medicinal chemistry and process development in this therapeutic area .

Development of Stereospecific Collagenase and Elastase Inhibitors

Employ enantiopure (S)-bromophenylacetic acid in medicinal chemistry programs aimed at developing novel inhibitors of mammalian collagenase and elastase . Since the racemic mixture is known to inhibit these enzymes, the individual (S)-enantiomer is essential for conducting structure-activity relationship (SAR) studies to determine the stereochemical requirements for optimal inhibition and to potentially improve selectivity and potency.

Preparation of Semi-Synthetic Penicillins and Anti-Ulcer Agents

Use (S)-bromophenylacetic acid as a versatile intermediate for the preparation of semi-synthetic penicillins and anti-ulcer thiazolium salts, as described in patent literature (e.g., DE-A-2 624 064 and U.S. Pat. No. 4,289,697) . This scenario supports pharmaceutical development where the compound serves as a building block for generating libraries of bioactive molecules.

Technical Documentation Hub

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